molecular formula C18H15ClN2O3 B2960332 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-44-8

5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2960332
CAS No.: 902254-44-8
M. Wt: 342.78
InChI Key: KZQQLOGNAWKMAI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a chloro group, an indoline moiety, and a benzo[d]oxazol-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to form the indoline derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its bioactive properties may be harnessed to develop new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable building block in various industrial applications.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indole core and exhibit similar biological activities.

  • Benzo[d]oxazol-2(3H)-one Derivatives: These compounds have a similar benzo[d]oxazol-2(3H)-one structure and are used in various chemical and biological applications.

  • Chloro Substituted Compounds: Compounds with chloro groups often exhibit enhanced reactivity and biological activity.

Uniqueness: 5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQLOGNAWKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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